molecular formula C17H19NO4S B2835714 {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate CAS No. 1291841-81-0

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2835714
CAS No.: 1291841-81-0
M. Wt: 333.4
InChI Key: CXLBXNGJJKTSPK-UHFFFAOYSA-N
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Description

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an amino-oxoethyl linkage

Preparation Methods

The synthesis of thiophene derivatives, including {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and copper catalysts for N-arylation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted thiophenes with diverse functional groups.

Scientific Research Applications

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate has potential applications in several scientific research areas. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The specific mechanism of action for {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is not well-documented. thiophene derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Thiophene derivatives are a broad class of compounds with diverse structures and properties. Similar compounds include 2-butylthiophene, used in anticancer agents, and 2-octylthiophene, used in anti-atherosclerotic agents

Properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-7-8-23-16(11)17(20)22-10-15(19)18-12(2)13-5-4-6-14(9-13)21-3/h4-9,12H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLBXNGJJKTSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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